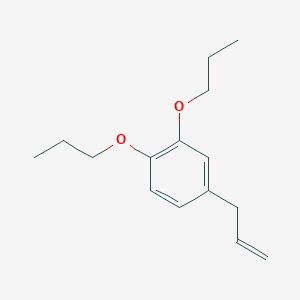

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene

Description

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene is an aromatic compound featuring a benzene ring substituted with two propoxy (-OCH₂CH₂CH₃) groups at positions 1 and 2 and a propenyl (allyl, -CH₂CH=CH₂) group at position 4. Its molecular formula is C₁₅H₂₂O₂ (molecular weight: 234.33 g/mol). This compound may serve as an intermediate in organic synthesis or a precursor for specialty chemicals, though its specific applications remain underexplored in the literature reviewed.

Properties

CAS No. |

62416-76-6 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

4-prop-2-enyl-1,2-dipropoxybenzene |

InChI |

InChI=1S/C15H22O2/c1-4-7-13-8-9-14(16-10-5-2)15(12-13)17-11-6-3/h4,8-9,12H,1,5-7,10-11H2,2-3H3 |

InChI Key |

CBDNUAMVVZXUNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC=C)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild and green reaction conditions, making it an efficient and environmentally friendly option.

Industrial Production Methods

Industrial production of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The use of boronic acids and hydrogen peroxide in a scalable and efficient manner allows for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, mCPBA, and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted benzene derivatives.

Scientific Research Applications

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in medicinal formulations.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of the GABA A receptor, similar to other phenolic compounds . This interaction can lead to various physiological effects, such as analgesic or anesthetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene and analogous compounds:

Functional Group Analysis

- Propoxy vs. Acetate/Hydroxyl: The propoxy groups in 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene enhance lipophilicity compared to the polar acetate group in chavicyl acetate or the acidic hydroxyl in chavicol. This makes the compound less water-soluble but more compatible with nonpolar matrices (e.g., polymers or lipid-based systems) .

- Allyl Reactivity : The allyl group enables reactions such as radical polymerization or Michael additions, similar to chavicol and thiazole derivatives. However, unlike the thiazole-based compounds in , the absence of a heterocyclic ring in the target compound likely precludes direct pharmacological activity .

Physicochemical and Application Differences

- Chavicyl Acetate : Used in fragrances due to its spicy aroma, the acetate group increases volatility compared to the propoxy-substituted target compound .

- 1,1'-Propane-1,2-diylbis[4-(prop-2-en-1-yloxy)benzene]: This dimeric structure (CAS 99904-21-9) has higher thermal stability and molecular weight, making it suitable as a crosslinking agent in polymer chemistry, unlike the monomeric target compound .

- Thiazole Derivatives : The presence of nitrogen and sulfur in these compounds (e.g., hydrobromide salts in ) facilitates hydrogen bonding and electrostatic interactions with biological targets, such as angiotensin receptors. The target compound lacks such heteroatoms, limiting its bioactivity without further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.